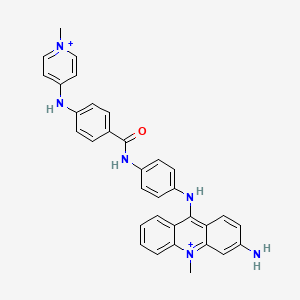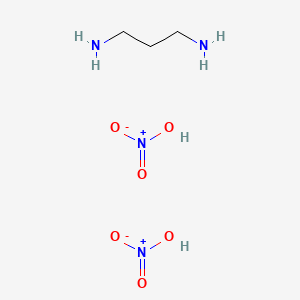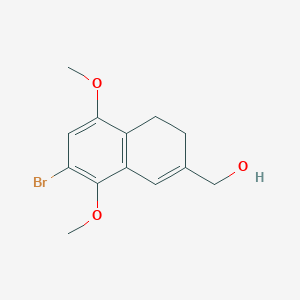
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol is an organic compound that belongs to the class of brominated naphthalenes This compound is characterized by the presence of bromine, methoxy groups, and a hydroxymethyl group attached to a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 5,8-dimethoxy-3,4-dihydronaphthalene followed by the introduction of a hydroxymethyl group. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The hydroxymethylation step can be achieved using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, sodium methoxide, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Zinc and hydrochloric acid in an ethanol solution.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 5,8-Dimethoxy-3,4-dihydronaphthalen-2-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway. The bromine atom and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- (7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one)
- (7-Bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one)
- (7-Bromo-2-(3,5-dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one)
Uniqueness
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol is unique due to the presence of both bromine and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group further enhances its reactivity and potential for derivatization compared to similar compounds.
Propiedades
Número CAS |
112997-43-0 |
|---|---|
Fórmula molecular |
C13H15BrO3 |
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
(7-bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H15BrO3/c1-16-12-6-11(14)13(17-2)10-5-8(7-15)3-4-9(10)12/h5-6,15H,3-4,7H2,1-2H3 |
Clave InChI |
DTGRNEQLXVZEQQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=C1CCC(=C2)CO)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


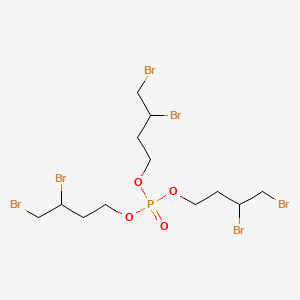
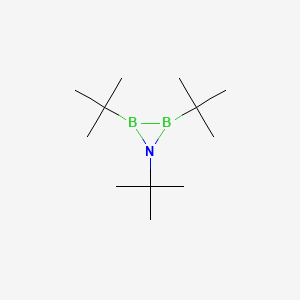
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
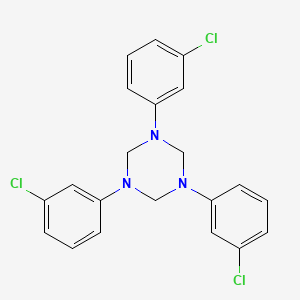
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
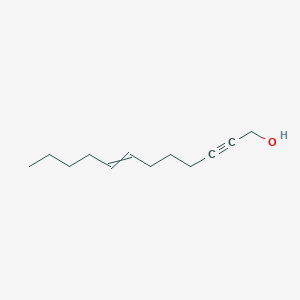
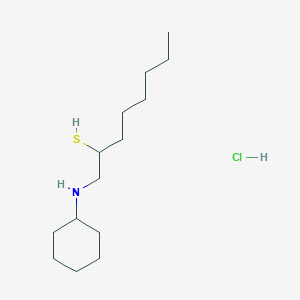
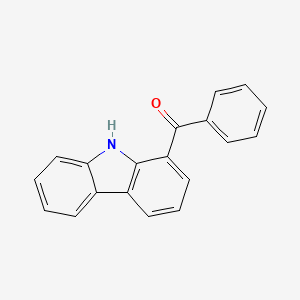
![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

